Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]-
Beschreibung
Chemical Structure and Properties
The compound N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]acetamide (CAS: 942920-70-9) is a heterocyclic organic molecule with a molecular formula of C₂₁H₁₆BrN₃O₃S and a molecular weight of 470.3 g/mol . Its structure features:
- A pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 4 and a phenylsulfonyl group at position 1.
- An acetamide moiety attached to a para-substituted phenyl ring at position 2 of the pyrrolopyridine system.
Key physicochemical properties include:
- XLogP3 (lipophilicity): 4.0, indicating moderate hydrophobicity .
- Topological polar surface area (TPSA): 89.4 Ų, consistent with moderate solubility in polar solvents .
The compound is primarily used in industrial and scientific research, likely as a kinase inhibitor or intermediate in drug discovery, given structural similarities to Aurora A kinase-targeting molecules .
Eigenschaften
CAS-Nummer |
942920-70-9 |
|---|---|
Molekularformel |
C21H16BrN3O3S |
Molekulargewicht |
470.3 g/mol |
IUPAC-Name |
N-[4-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C21H16BrN3O3S/c1-14(26)24-16-9-7-15(8-10-16)20-13-18-19(22)11-12-23-21(18)25(20)29(27,28)17-5-3-2-4-6-17/h2-13H,1H3,(H,24,26) |
InChI-Schlüssel |
ZBXMIIKCZCATBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2S(=O)(=O)C4=CC=CC=C4)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Approach
The synthesis of Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- generally involves several key steps:
Synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine : This is the precursor compound that undergoes further reactions to yield the target acetamide.
Formation of the Acetamide Group : The acetamide functionality is introduced through an amide bond formation reaction involving acetic acid derivatives.
Detailed Synthetic Pathway
The following sections outline specific synthetic routes based on literature findings.
Step 1: Synthesis of the Pyrrolo[2,3-b]pyridine Derivative
The initial step involves the synthesis of the pyrrolo[2,3-b]pyridine structure. This can be achieved through a multi-step process that typically includes:
Formation of the Pyridine Ring : Utilizing starting materials such as 4-bromoaniline and appropriate reagents (e.g., sulfonyl chlorides) to introduce the phenylsulfonyl group.
Cyclization Reaction : A cyclization reaction is performed under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine structure.
Step 2: Bromination and Sulfonation
After synthesizing the pyrrolo derivative:
Bromination : The introduction of the bromine atom at the desired position (often using bromine or N-bromosuccinimide) enhances the reactivity for subsequent coupling reactions.
Sulfonation : The phenylsulfonyl group is installed through a reaction with benzenesulfonyl chloride in the presence of a base.
Step 3: Acetamide Formation
The final step involves forming the acetamide group:
- Amidation Reaction : The previously synthesized compound reacts with an acetic anhydride or acetyl chloride in the presence of a base (like triethylamine) to yield Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]-.
Yield and Purification
The overall yield for synthesizing Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- can vary based on reaction conditions and purification methods employed. Typical yields range from 50% to 85% , depending on the efficiency of each synthetic step.
Table 1: Summary of Preparation Steps and Yields
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Synthesis of Pyrrolo Derivative | Cyclization | 70 - 85 |
| Bromination | Electrophilic Aromatic Substitution | 60 - 75 |
| Sulfonation | Electrophilic Aromatic Substitution | 65 - 80 |
| Acetamide Formation | Amidation | 50 - 70 |
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- exhibits significant inhibitory effects on fibroblast growth factor receptor (FGFR) signaling pathways. This activity is crucial in cancer biology as FGFRs are implicated in tumor growth and proliferation. Studies have shown that modifications to the compound can enhance its inhibitory potency against FGFR1 and other kinases involved in cancer signaling pathways.
Key Biological Activities:
- FGFR Inhibition : Demonstrated in vitro efficacy against FGFR signaling pathways.
- Kinase Inhibition : Potential to inhibit various kinases associated with tumor progression.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values demonstrating significant potency compared to control compounds.
Case Study 2: Mechanistic Insights into Kinase Interactions
Further research utilizing molecular docking studies revealed that Acetamide binds selectively to the ATP-binding site of FGFR. This binding was confirmed through X-ray crystallography, illustrating the molecular interactions at play and providing insights into its mechanism of action.
Comparative Analysis of Related Compounds
To understand the unique properties of Acetamide, a comparative analysis with other pyrrolo[2,3-b]pyridine derivatives was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Acetamide | Bromo and sulfonamide groups | Strong FGFR inhibitor |
| Methyl Derivative | Methyl group instead of bromo | Moderate kinase inhibition |
| Sulfonamide-Free | Lacks sulfonamide group | Reduced solubility and activity |
This table illustrates how structural variations influence biological activity and highlights the importance of specific functional groups in enhancing therapeutic efficacy.
Wirkmechanismus
The mechanism of action of Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds is presented below:
Key Comparisons
Substituent Effects on Molecular Weight and Reactivity The nitro group in CAS 942920-74-3 increases molecular weight by ~136 g/mol compared to the target compound, likely enhancing electron-withdrawing effects and altering metabolic stability .
Biological Activity
- The target compound’s acetamide group enables hydrogen bonding with kinase active sites, similar to urea derivatives .
- Bromo substituents (common in all analogues) may enhance electrophilic reactivity or serve as handles for further functionalization .
Physicochemical Properties
- The phenylsulfonyl group in all analogues contributes to high thermal stability (e.g., decomposition temperatures >250°C inferred from related compounds in ).
- The absence of an acetamide in CAS 889939-25-7 reduces polarity (TPSA ~70 Ų vs. 89.4 Ų in the target compound), impacting solubility .
Research Findings and Implications
- Drug Discovery : The acetamide and phenylsulfonyl groups in the target compound align with pharmacophores for kinase inhibition , as seen in Aurora A-targeting molecules .
- Synthetic Versatility : Bromine and sulfonyl groups allow further derivatization (e.g., cross-coupling reactions) to optimize bioactivity .
- Limitations : Lack of melting point and solubility data for the target compound hinders formulation studies.
Biologische Aktivität
Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer signaling pathways. The molecular formula is with a molecular weight of approximately 470.3 g/mol .
Structural Characteristics
The compound features a unique structural arrangement that includes:
- A pyrrolo[2,3-b]pyridine core .
- A phenylsulfonyl group , which enhances solubility and biological interaction.
- A bromo substituent that contributes to its reactivity and biological activity.
These structural elements are critical for its function as a kinase inhibitor and its overall pharmacological profile.
Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- primarily acts by inhibiting fibroblast growth factor receptor (FGFR) signaling pathways. In vitro studies have demonstrated its ability to selectively bind to the ATP-binding site of FGFRs and other kinases, which is essential for its inhibitory effects on tumor growth and proliferation .
In Vitro Studies
Research has shown varying degrees of inhibitory potency against FGFR1 and related kinases. For example:
- IC50 values (the concentration required to inhibit 50% of the target activity) suggest significant efficacy in blocking FGFR-mediated signaling.
- Modifications to the compound can lead to enhanced or reduced activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]-:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrrolo[2,3-b]pyridine derivative 1 | Substituted at the 4-position with different groups | FGFR inhibitor |
| Pyrrolo[2,3-b]pyridine derivative 2 | Contains a methyl group instead of bromo | Moderate kinase inhibition |
| Pyrrolo[2,3-b]pyridine derivative 3 | Lacks a sulfonamide group | Reduced solubility and activity |
This table illustrates how modifications influence biological activity and binding affinity.
Cancer Cell Line Studies
In specific studies involving cancer cell lines:
- Acetamide was evaluated against various types of cancer cells such as MDA-MB-231 (breast cancer) and A549 (lung cancer).
- Results indicated significant cytotoxic effects with IC50 values demonstrating potent anti-cancer properties .
Apoptosis Induction
The compound also showed the ability to induce apoptosis in cancer cells. For instance:
Q & A
Q. How can researchers elucidate the compound’s mechanism of action when target pathways are unknown?
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
